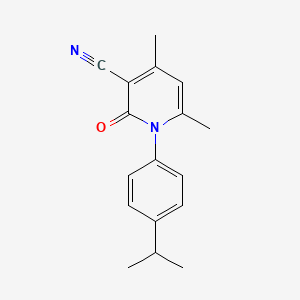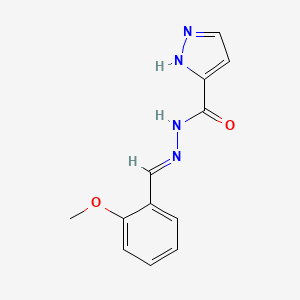
1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as IDDP, is a chemical compound with potential applications in scientific research. The compound belongs to the family of pyridinecarbonitriles and has been synthesized using various methods.
作用机制
The mechanism of action of 1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. It has also been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of cyclic adenosine monophosphate (cAMP) in cells, which is involved in the regulation of various cellular processes. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in animal models of inflammation. Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using relatively simple methods. Another advantage is that it exhibits a range of biological activities, making it a potentially useful tool for studying various cellular processes. However, one limitation is that the yield of this compound using current synthesis methods is not very high. Another limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research involving 1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective inhibitors. Additionally, future research could focus on optimizing the synthesis methods for this compound to improve its yield and purity. Finally, this compound could be used as a starting point for the development of new compounds with improved biological activities.
合成方法
1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been synthesized using different methods, including the reaction of 4-isopropylbenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization with acetic anhydride. Another method involves the reaction of 4-isopropylbenzaldehyde with malononitrile in the presence of piperidine, followed by cyclization with acetic anhydride. The yield of this compound using these methods ranges from 30% to 70%.
科学研究应用
1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Furthermore, this compound has been shown to reduce inflammation in animal models of arthritis.
属性
IUPAC Name |
4,6-dimethyl-2-oxo-1-(4-propan-2-ylphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-11(2)14-5-7-15(8-6-14)19-13(4)9-12(3)16(10-18)17(19)20/h5-9,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIIQUUFTAJFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2=CC=C(C=C2)C(C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5808229.png)
![3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5808238.png)

![N-benzyl-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5808242.png)
![1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B5808250.png)

![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)
![methyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5808275.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5808283.png)
![[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5808290.png)
![4-[(4-ethoxyphenyl)acetyl]morpholine](/img/structure/B5808297.png)

![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5808306.png)